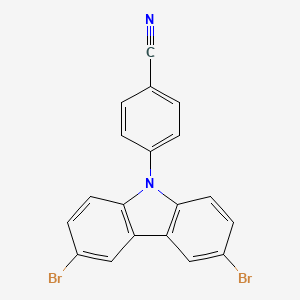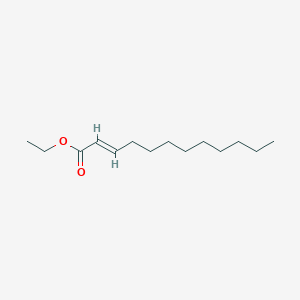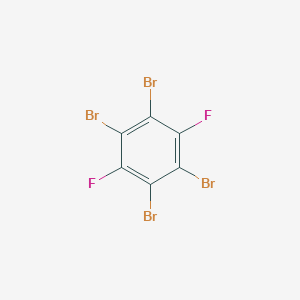![molecular formula C34H23ClN2 B8205576 4-([1,1'-Biphenyl]-4-yl)-6-(3'-chloro-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B8205576.png)
4-([1,1'-Biphenyl]-4-yl)-6-(3'-chloro-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1’-Biphenyl]-4-yl)-6-(3’-chloro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes multiple biphenyl and phenyl groups attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-chloro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine typically involves multiple steps, including Suzuki cross-coupling reactions and subsequent functional group transformations. One common synthetic route includes:
Suzuki Cross-Coupling Reaction: This step involves the coupling of 1-chloro-2-nitrobenzene with 4-chlorophenylboronic acid at a temperature of 80°C using a solvent mixture of ethanol and water, with sodium carbonate as the base and tetrakis(triphenylphosphine)-palladium as the catalyst.
Reduction of Nitro Group: The intermediate product, 4’-chloro-2-nitro-1,1’-biphenyl, undergoes reduction using sodium borohydride (NaBH4) and cobalt(II) sulfate heptahydrate (CoSO4·7H2O) to form 2-amino-4’-chloro-1,1’-biphenyl.
Formation of Pyrimidine Core: The final step involves the transformation of 2-amino-4’-chloro-1,1’-biphenyl into the corresponding iminosulfanone intermediate, which reacts with 2-chloronicotinic acid to form the desired pyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of multi-jet oscillating disk (MJOD) reactors can facilitate the telescoping of multiple reaction steps, leading to higher overall yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-(3’-chloro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reagents such as chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-6-(3’-chloro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-chloro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-([1,1’-Biphenyl]-4-yl)-6-(4-chlorophenyl)-2-phenylpyrimidine
- 4-([1,1’-Biphenyl]-4-yl)-6-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine
- 4-([1,1’-Biphenyl]-4-yl)-6-(3’-fluoro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine
Uniqueness
The uniqueness of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-chloro-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 3’ position of the biphenyl moiety can influence its reactivity and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)phenyl]-2-phenyl-6-(4-phenylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H23ClN2/c35-31-13-7-12-30(22-31)26-16-20-28(21-17-26)33-23-32(36-34(37-33)29-10-5-2-6-11-29)27-18-14-25(15-19-27)24-8-3-1-4-9-24/h1-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEGLOKSJNMTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC(=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Indole-3-acetamide, 1-(2,2-diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-, (+)-](/img/structure/B8205497.png)
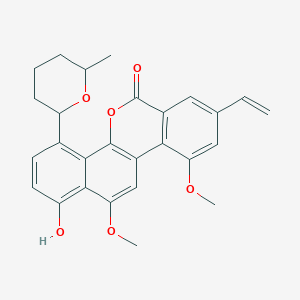
![[3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8205512.png)
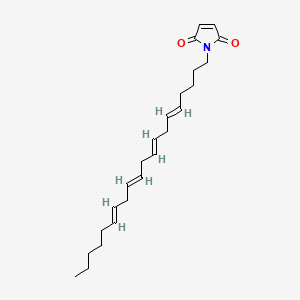

![(3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8205531.png)
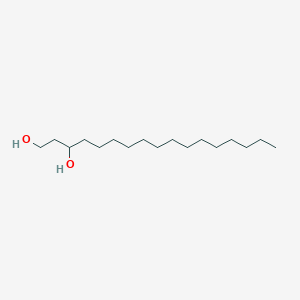
![1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B8205540.png)
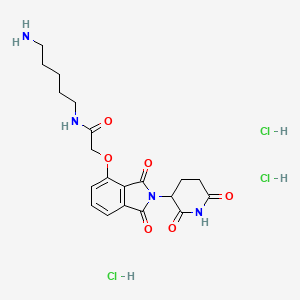
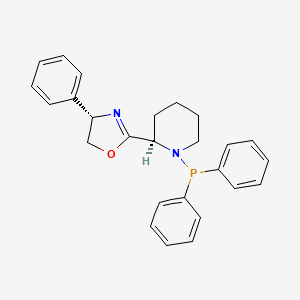
![8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan](/img/structure/B8205550.png)
